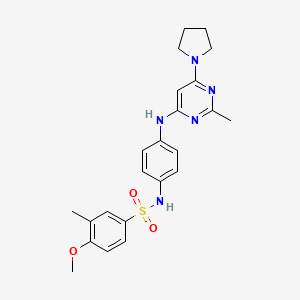![molecular formula C21H27BrN6O B11324365 4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11324365.png)
4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pirimidina es un compuesto orgánico complejo que presenta un anillo de piperazina, un anillo de pirimidina y un grupo bromobenzoyl.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pirimidina generalmente implica múltiples pasos. Un método común involucra los siguientes pasos:
Formación del Intermediario Bromobenzoyl: El paso inicial implica la bromación del cloruro de benzoílo para formar cloruro de 4-bromobenzoílo.
Formación del Derivado de Piperazina: El cloruro de 4-bromobenzoílo se hace reaccionar con piperazina para formar 4-(4-bromobenzoílo)piperazina.
Formación del Anillo de Pirimidina: El paso final implica la reacción del derivado de piperazina con 2-metil-6-(4-metilpiperazin-1-il)pirimidina bajo condiciones adecuadas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para maximizar el rendimiento y la pureza. Las técnicas industriales comunes incluyen la síntesis de flujo continuo y el procesamiento por lotes.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pirimidina puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo en el grupo bromobenzoílo puede ser sustituido por otros nucleófilos.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en los anillos de piperazina y pirimidina.
Hidrólisis: El compuesto puede ser hidrolizado en condiciones ácidas o básicas para producir diferentes productos.
Reactivos y Condiciones Comunes
Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones típicamente involucran disolventes como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) y temperaturas que oscilan entre la temperatura ambiente y 100 °C.
Oxidación: Se utilizan reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Se emplean agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) en condiciones anhidras.
Productos Mayores
Sustitución: Los productos varían según el nucleófilo utilizado, dando como resultado derivados con diferentes grupos funcionales.
Oxidación: La oxidación puede producir productos con grupos funcionales adicionales que contienen oxígeno.
Reducción: La reducción generalmente da como resultado la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pirimidina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente farmacológico, particularmente en el desarrollo de fármacos dirigidos a trastornos neurológicos y cáncer.
Investigación Biológica: Se utiliza en estudios que involucran unión a receptores e inhibición enzimática.
Aplicaciones Industriales: El compuesto se explora por su posible uso en la síntesis de materiales avanzados y como precursor en síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de 4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pirimidina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-Bromofenil)piperazina: Comparte el grupo bromobenzoílo pero carece del anillo de pirimidina.
2-Metil-4-(4-metilpiperazin-1-il)pirimidina: Contiene el anillo de pirimidina pero carece del grupo bromobenzoílo.
Olanzapina: Un derivado de la tienobenzodiazepina con un anillo de piperazina, utilizado como antipsicótico.
Unicidad
4-[4-(4-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pirimidina es única debido a su combinación de un grupo bromobenzoílo, un anillo de piperazina y un anillo de pirimidina. Esta estructura única imparte propiedades químicas y biológicas específicas, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C21H27BrN6O |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27BrN6O/c1-16-23-19(26-9-7-25(2)8-10-26)15-20(24-16)27-11-13-28(14-12-27)21(29)17-3-5-18(22)6-4-17/h3-6,15H,7-14H2,1-2H3 |
Clave InChI |
YFWANSUERVHVBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11324290.png)
![4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine](/img/structure/B11324299.png)
![5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11324302.png)
![4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11324305.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11324315.png)

![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324326.png)
![1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B11324338.png)
![6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11324344.png)

![(4-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11324351.png)
![7-bromo-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11324361.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11324373.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11324374.png)
